A Technical Guide to trans-Hexahydroisobenzofuran-1,3-dione (CAS 14166-21-3)
A Technical Guide to trans-Hexahydroisobenzofuran-1,3-dione (CAS 14166-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Hexahydroisobenzofuran-1,3-dione, registered under CAS number 14166-21-3, is a bicyclic anhydride with significant applications in chemical synthesis and material science. Also widely known as trans-1,2-Cyclohexanedicarboxylic anhydride or trans-Hexahydrophthalic anhydride, its rigid trans-configured structure is derived from the dehydration of trans-1,2-cyclohexanedicarboxylic acid.[1][2] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers and resins.[1][3][4] Its reactivity, stemming from the anhydride group, allows it to readily participate in nucleophilic acyl substitution reactions, making it a versatile building block for creating esters and amides.[1] While valuable in industrial processes, it is also noted for its potential biological activities and allergenic effects, necessitating careful handling and safety protocols.[3]
Core Properties and Data
The fundamental physicochemical properties of trans-Hexahydroisobenzofuran-1,3-dione are summarized below. These data are critical for its application in synthesis, formulation, and safety management.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 14166-21-3 | [1][2][5][6][7] |
| Molecular Formula | C₈H₁₀O₃ | [1][3][6][7] |
| Molecular Weight | 154.16 g/mol | [2][3][6][7] |
| Synonyms | trans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride | [1][2][6] |
| InChI Key | MUTGBJKUEZFXGO-WDSKDSINSA-N | [2][7] |
| SMILES | O=C1OC(=O)[C@H]2CCCC[C@H]12 | [2] |
| Physicochemical Data | ||
| Physical Form | White to off-white solid, powder, or crystal | [6] |
| Melting Point | 145-147 °C | [5] |
| Boiling Point | 283.4 °C (approx.) | [5] |
| Purity | Typically ≥96% | [2][6] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Safety Information | ||
| Signal Word | Danger | [2] |
| Hazard Classifications | Eye Damage 1, Respiratory Sensitization 1, Skin Sensitization 1 | [2] |
| Hazard Codes | H317, H318, H334 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.
Synthesis Protocol: Dehydration of trans-1,2-Cyclohexanedicarboxylic Acid
The most direct synthesis of trans-Hexahydroisobenzofuran-1,3-dione is through the dehydration of its corresponding dicarboxylic acid.
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Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle. The system should be protected from atmospheric moisture with a drying tube.
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Reagents:
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trans-1,2-Cyclohexanedicarboxylic acid (1 equivalent)
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Acetic anhydride or another suitable dehydrating agent (e.g., acetyl chloride) (2-3 equivalents)
-
-
Procedure:
-
Add trans-1,2-Cyclohexanedicarboxylic acid to the round-bottom flask.
-
Introduce the dehydrating agent (acetic anhydride).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
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Excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., a toluene/hexane mixture) to yield the pure anhydride product.
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Caption: General workflow for the synthesis of trans-Hexahydroisobenzofuran-1,3-dione.
Characterization Protocols
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Purity Analysis via Gas Chromatography (GC):
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a volatile organic solvent (e.g., acetone or ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).
-
Method: Inject a small volume (e.g., 1 µL) of the sample. Run a temperature gradient program, for example, starting at 100°C and ramping to 250°C at 10°C/min.
-
Analysis: The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.
-
-
Structural Confirmation via Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Instrumentation: Analyze the sample using an FTIR spectrometer.
-
Analysis: The resulting spectrum should show characteristic strong carbonyl (C=O) stretching bands for a cyclic anhydride, typically appearing as two distinct peaks around 1850 cm⁻¹ and 1780 cm⁻¹. The absence of a broad O-H stretch (from the starting carboxylic acid) confirms the completion of the reaction.[8]
-
-
Molecular Weight Confirmation via Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Instrumentation: Analyze using a mass spectrometer, often coupled with a GC (GC-MS), using Electron Ionization (EI).
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.16 g/mol ) and a characteristic fragmentation pattern that can be used for structural elucidation.[7]
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Applications and Biological Activity
This compound's utility spans several industrial and research domains.
Caption: Overview of key industrial applications for the target compound.
Industrial Applications
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Polymers and Resins: It is widely used as a curing or hardening agent for epoxy resins, contributing to the final polymer's thermal stability and mechanical properties.[1][4]
-
Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3]
-
Material Science: The compound is utilized as a plasticizer to increase the flexibility and workability of polymers.[3] It has also been applied as a rust preventive agent for metal surfaces.[3]
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Other Uses: It has been formulated as an insect repellent.[3]
Biological Activity and Toxicology
While its primary use is industrial, trans-Hexahydroisobenzofuran-1,3-dione exhibits notable biological effects.
-
Pharmacological Potential: Some studies suggest the compound may possess anticonvulsant properties, indicating potential for further investigation in neurological research.[3] It has also been used in research related to the development of protein kinase C inhibitors.[9]
-
Toxicology and Allergenic Effects: The compound is a known sensitizer. It is classified as causing serious eye damage (H318), allergic skin reactions (H317), and may lead to allergy or asthma symptoms if inhaled (H334).[2] These hazards underscore the importance of using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, when handling the substance.[2]
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Biochemical Interactions: Research has shown that the compound can bind to key biological macromolecules such as serum albumin and hemoglobin, which could influence its toxicokinetics.[3]
Caption: Logical relationship between exposure routes and documented health hazards.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. trans-1,2-Cyclohexanedicarboxylic anhydride 97% | 14166-21-3 [sigmaaldrich.com]
- 3. Buy trans-Hexahydroisobenzofuran-1,3-dione | 71749-03-6 [smolecule.com]
- 4. trans-Hexahydroisobenzofuran-1,3-dione | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 5. 14166-21-3 CAS MSDS ((+/-)-TRANS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 1,3-Isobenzofurandione, hexahydro-, trans- [webbook.nist.gov]
- 8. 1,3-Isobenzofurandione, hexahydro- [webbook.nist.gov]
- 9. Cas 14166-21-3,(+/-)-TRANS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE | lookchem [lookchem.com]
